2-Mercaptobenzo[d]thiazol-6-ol
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Overview
Description
2-Mercaptobenzo[d]thiazol-6-ol is an organosulfur compound with the molecular formula C7H5NOS2. It is a derivative of benzothiazole and contains both a mercapto (thiol) group and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercaptobenzo[d]thiazol-6-ol typically involves the reaction of 2-aminothiophenol with carbon disulfide in the presence of a base. The reaction proceeds as follows:
Step 1: 2-Aminothiophenol is reacted with carbon disulfide (CS2) in the presence of a base such as sodium hydroxide (NaOH) to form the intermediate 2-mercaptobenzothiazole.
Step 2: The intermediate is then oxidized to form this compound.
The reaction conditions usually involve maintaining a low temperature and using a solvent such as dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Mercaptobenzo[d]thiazol-6-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
2-Mercaptobenzo[d]thiazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of rubber accelerators and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 2-Mercaptobenzo[d]thiazol-6-ol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Protein Interactions: It can form covalent bonds with cysteine residues in proteins, affecting their structure and function.
Pathways Involved: The compound is known to interfere with cellular redox balance and signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: A closely related compound with similar chemical properties but lacking the hydroxyl group.
Benzothiazole: The parent compound without the mercapto and hydroxyl groups.
2-Mercaptobenzoxazole: A similar compound with an oxygen atom replacing the sulfur atom in the thiazole ring.
Uniqueness
2-Mercaptobenzo[d]thiazol-6-ol is unique due to the presence of both a mercapto and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-hydroxy-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS2/c9-4-1-2-5-6(3-4)11-7(10)8-5/h1-3,9H,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNXHOMOAFJDRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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